6-(But-3-en-1-yl)pyrimidin-4-ol
Description
“6-(But-3-en-1-yl)pyrimidin-4-ol” is a chemical compound with the molecular formula C8H10N2O. It is an amine compound with a molecular weight of 165.19 .
Synthesis Analysis
While specific synthesis methods for “6-(But-3-en-1-yl)pyrimidin-4-ol” were not found, similar compounds have been synthesized using ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reactions . These methods involve the creation of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkages .Molecular Structure Analysis
The molecular structure of “6-(But-3-en-1-yl)pyrimidin-4-ol” is based on the pyrimidine ring, a heterocyclic aromatic compound that occurs widely in nature . Pyrimidines are one of the two most important biological families of nitrogen-containing molecules .Future Directions
properties
IUPAC Name |
4-but-3-enyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-3-4-7-5-8(11)10-6-9-7/h2,5-6H,1,3-4H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNCDSGGEXMWOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)NC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(But-3-en-1-yl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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